molecular formula C21H18N2O6S B11561388 4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate

4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate

Cat. No.: B11561388
M. Wt: 426.4 g/mol
InChI Key: QIXODZBMVUNBDA-HYARGMPZSA-N
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Description

4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, sulfonate groups, and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with formamide to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonate group enhances its solubility and facilitates its interaction with biological molecules. The imino group can form hydrogen bonds, further stabilizing its binding to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C21H18N2O6S/c1-28-18-10-12-20(13-11-18)30(26,27)29-19-8-2-15(3-9-19)14-22-23-21(25)16-4-6-17(24)7-5-16/h2-14,24H,1H3,(H,23,25)/b22-14+

InChI Key

QIXODZBMVUNBDA-HYARGMPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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